Hexyl vanillate

Descripción general

Descripción

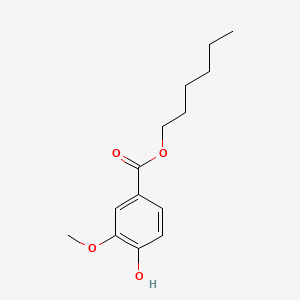

Hexyl vanillate, also known as this compound, is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Hexyl vanillate has been investigated for its potential therapeutic properties. Its derivatives, particularly vanillin, have shown various bioactivities that can be harnessed in medicinal formulations.

Therapeutic Properties

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This property is crucial in developing formulations aimed at combating oxidative damage associated with aging and various diseases.

- Skin Sensitization Studies : Research has indicated that this compound may have lower sensitization potential compared to other compounds, making it a candidate for topical applications in dermatology .

Case Study: Hair Growth Stimulation

A study on methyl vanillate (a close analogue) demonstrated a significant increase in hair count and hair mass index in women with androgenetic alopecia. This suggests that this compound could similarly activate pathways beneficial for hair growth .

Cosmetic Applications

This compound is increasingly utilized in cosmetic formulations due to its pleasant aroma and skin benefits.

Fragrance Component

- It is commonly used as a fragrance ingredient in perfumes and personal care products, contributing to the sweet and creamy scent profile associated with vanilla.

Skin Care Formulations

- Its antioxidant properties make it a valuable addition to anti-aging creams and serums. By reducing oxidative stress, this compound can potentially enhance skin health and appearance.

Food Industry Applications

In the food sector, this compound serves primarily as a flavoring agent.

Flavor Enhancer

- This compound provides a vanilla-like flavor that enhances the sensory profile of various food products, including baked goods, confectionery, and dairy products. Its use can improve consumer acceptance and satisfaction.

Material Science Applications

Recent research has explored the use of this compound in the development of innovative materials.

Cementitious Materials

- This compound has been incorporated into dental cements, demonstrating improved bonding strength compared to traditional materials. Studies show that cements containing this compound exhibit favorable mechanical properties and biocompatibility .

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Antioxidant formulations | Significant reduction in oxidative stress |

| Hair growth stimulation | Increased hair count in clinical studies | |

| Cosmetics | Fragrance component | Enhances sensory appeal in personal care products |

| Skin care formulations | Improves skin health through antioxidant action | |

| Food Industry | Flavor enhancer | Used to enhance vanilla flavor in food products |

| Material Science | Dental cements | Improved bonding strength and biocompatibility |

Propiedades

Número CAS |

84375-71-3 |

|---|---|

Fórmula molecular |

C14H20O4 |

Peso molecular |

252.31 g/mol |

Nombre IUPAC |

hexyl 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C14H20O4/c1-3-4-5-6-9-18-14(16)11-7-8-12(15)13(10-11)17-2/h7-8,10,15H,3-6,9H2,1-2H3 |

Clave InChI |

XMZOLZUIEQZXOB-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C1=CC(=C(C=C1)O)OC |

SMILES canónico |

CCCCCCOC(=O)C1=CC(=C(C=C1)O)OC |

Key on ui other cas no. |

84375-71-3 |

Pictogramas |

Irritant |

Sinónimos |

4-hydroxy-3-methoxybenzoic acid hexyl ester n-hexyl vanillate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.